3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
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Overview
Description
3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a complex organic compound featuring a cyano group, a trifluoromethyl group, and a hydroxyl group attached to a phenylpropyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 3-cyanobenzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyano group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)benzamide
- 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)benzamide
- 3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-isopropylpropyl)benzamide
Uniqueness
3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is unique due to the presence of the phenyl group, which can enhance its aromaticity and potential interactions with biological targets. The trifluoromethyl group also imparts significant electron-withdrawing properties, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
3-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)16(24,14-7-2-1-3-8-14)11-22-15(23)13-6-4-5-12(9-13)10-21/h1-9,24H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALVUMASUPRLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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